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Compound of Interest

Compound Name: 6-Phenylpicolinaldehyde

Cat. No.: B131957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 6-Phenylpicolinaldehyde, a valuable building block in medicinal chemistry and materials

science. Due to the limited availability of published experimental spectra for this specific

compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Mass

Spectrometry (MS), and expected Infrared (IR) spectroscopy absorption bands. This guide also

includes generalized experimental protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-
Phenylpicolinaldehyde. These predictions are based on computational algorithms and

provide a reliable estimate of the expected experimental values.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.1 s 1H Aldehyde-H

8.2 d 1H Pyridine-H

8.0 t 1H Pyridine-H

7.9 m 2H Phenyl-H (ortho)

7.8 d 1H Pyridine-H

7.5 m 3H Phenyl-H (meta, para)

Disclaimer: Predicted data is intended for reference and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

193.5 Aldehyde C=O

159.0 Pyridine C (C-Ph)

152.5 Pyridine C (C-CHO)

137.0 Pyridine CH

136.5 Phenyl C (ipso)

131.0 Phenyl CH (para)

129.5 Phenyl CH (ortho)

129.0 Phenyl CH (meta)

125.0 Pyridine CH

121.0 Pyridine CH

Disclaimer: Predicted data is intended for reference and may differ from experimental values.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3050-3010 Medium Aromatic C-H Stretch

2850, 2750 Medium, Weak Aldehyde C-H
Stretch (Fermi

doublet)

1710-1690 Strong Aldehyde C=O Stretch

1600-1450 Medium-Strong Aromatic C=C Stretch

900-675 Strong Aromatic C-H Out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data -
Electron Ionization (EI)

m/z Relative Abundance (%) Assignment

183 100 [M]⁺ (Molecular Ion)

182 95 [M-H]⁺

154 40 [M-CHO]⁺

127 35 [C₉H₅N]⁺

77 50 [C₆H₅]⁺

Disclaimer: Predicted fragmentation patterns are illustrative and may vary based on

experimental conditions.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound such as 6-Phenylpicolinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully
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dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay

of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a

relaxation delay of 2-5 seconds.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact

between the sample and the crystal.

Background Spectrum: Record a background spectrum of the empty ATR accessory to

subtract atmospheric and instrumental interferences.

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample, a direct insertion probe or a gas chromatograph (if

the compound is sufficiently volatile and thermally stable) can be used to introduce the
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sample into the ion source.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation and generate a characteristic mass spectrum.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information.

Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

known organic compound, incorporating both predicted and experimental data.
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Workflow for Spectroscopic Characterization
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Caption: Workflow for the characterization of a compound using predicted and experimental

data.

To cite this document: BenchChem. [Spectroscopic Data for 6-Phenylpicolinaldehyde: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131957#spectroscopic-data-for-6-
phenylpicolinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131957?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

